6-Bromo-1,8-naphthyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVTLHSUAKOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Antibacterial Frontier: A Technical Guide to 1,8-Naphthyridine-3-Carboxylic Acid Analogs
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. Among the scaffolds that have garnered immense interest in medicinal chemistry, the 1,8-naphthyridine core stands out as a privileged structure. This guide provides a comprehensive technical overview of 1,8-naphthyridine-3-carboxylic acid analogs, a class of compounds historically pivotal and currently resurgent in the quest for potent antibacterial therapies. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships (SAR), synthetic strategies, and critical evaluation protocols that underpin the development of these vital therapeutic agents.
The Core Target: Inhibiting Bacterial DNA Replication
The bactericidal activity of 1,8-naphthyridine-3-carboxylic acid analogs stems from their ability to disrupt the essential process of bacterial DNA replication. Their primary targets are two type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .[1][2] These enzymes are crucial for managing DNA topology—supercoiling, knotting, and tangling—that occurs during replication, transcription, and repair.
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication and relieving the torsional stress that builds up ahead of the replication fork.[1] It is the primary target in many Gram-negative bacteria.
-
Topoisomerase IV (ParC and ParE subunits): This enzyme's main role is to decatenate, or unlink, the two new circular chromosomes after replication is complete, allowing them to segregate into daughter cells. It is a primary target in many Gram-positive bacteria.[2]
The 1,8-naphthyridine scaffold forms a stable ternary complex with the enzyme and the cleaved bacterial DNA. This "cleavage complex" stalls the replication fork, leading to the fragmentation of the chromosome and triggering a cascade of events that culminate in rapid cell death.[3]
Structure-Activity Relationship (SAR): A Blueprint for Potency
The antibacterial potency and spectrum of 1,8-naphthyridine analogs are exquisitely sensitive to the nature and position of substituents on the core scaffold. Decades of research have established a well-defined SAR, providing a rational basis for analog design. The foundational structure is nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core.[2]
Key positions for modification include:
-
N-1 Position: Small alkyl groups, such as ethyl or cyclopropyl, are crucial. A cyclopropyl group, in particular, often enhances activity against both Gram-positive and Gram-negative bacteria.
-
C-3 Position: The carboxylic acid is essential for binding to the DNA gyrase and is considered inviolable.
-
C-6 Position: Introduction of a fluorine atom (as seen in fluoroquinolones) dramatically broadens the spectrum of activity and increases potency.[4]
-
C-7 Position: This position is critical for potency and pharmacokinetic properties. Bulky heterocyclic amines, most notably piperazine and its derivatives, are highly favorable. These substituents can be modified to improve cell penetration and evade efflux pumps.[4]
| Compound | R1 (N-1) | R6 (C-6) | R7 (C-7) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Nalidixic Acid | -Ethyl | -H | -Methyl | >128 | 4-16 |
| Enoxacin | -Ethyl | -F | Piperazinyl | 1-4 | 0.12-0.5 |
| Trovafloxacin | -Difluorophenyl | -F | 3-Azabicyclo[3.1.0]hexan-3-yl | 0.015-0.06 | 0.015-0.06 |
| Gemifloxacin | -Cyclopropyl | -F | Diazaspiro[3.4]oct-6-yl | ≤0.03 | ≤0.03 |
Table 1: Illustrative Structure-Activity Relationships of key 1,8-Naphthyridine analogs. Data compiled from multiple sources.[2][4]
Synthetic Strategies: Building the Core
The construction of the 1,8-naphthyridine-3-carboxylic acid core is a cornerstone of medicinal chemistry. A common and robust approach involves a Gould-Jacobs type reaction, where a substituted aminopyridine is condensed with a malonic acid derivative, followed by a high-temperature thermal cyclization and subsequent saponification.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an agent that inhibits visible bacterial growth. [5][6]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
Prepare a bacterial inoculum by suspending 3-5 colonies from a fresh agar plate into saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [5]2. Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in CAMHB to achieve final test concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [5] * Within 15 minutes, add 50 µL of this final inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [5] * The MIC is read as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The growth control must be turbid.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC test determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum. [7]
-
Procedure:
-
Following the MIC determination (Protocol 2), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these selected wells, and from the positive growth control, take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading:
-
Count the number of colonies from each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (determined from the growth control plate). [1]
-
Protocol 4: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified DNA gyrase. [8][9]
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare a reaction mixture containing: 5x Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 0.1 mg/mL BSA). * Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~15 ng/µL.
-
Add the test compound dissolved in DMSO at various concentrations (final DMSO concentration should be ≤1%). Include a no-drug (DMSO only) positive control and a no-enzyme negative control.
-
-
Enzyme Addition and Incubation:
-
Add purified E. coli DNA gyrase enzyme (e.g., 1-2 units) to each tube.
-
Add ATP to a final concentration of 1 mM to initiate the reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and Proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel. [9] * Stain the gel with ethidium bromide and visualize under UV light. The positive control (no drug) should show a highly supercoiled DNA band, while the negative control (no enzyme) will show the relaxed plasmid. An effective inhibitor will prevent supercoiling, resulting in a band that remains in the relaxed state.
-
Conclusion and Future Perspectives
The 1,8-naphthyridine-3-carboxylic acid scaffold remains a highly validated and versatile platform for the development of potent antibacterial agents. Its well-understood mechanism of action and tractable structure-activity relationships provide a solid foundation for rational drug design. While the rise of resistance to older quinolones presents a challenge, it also drives innovation. Future efforts will likely focus on modifying the C-7 substituent to evade bacterial efflux pumps, exploring novel substitutions to restore activity against resistant targets, and developing hybrid molecules that combine the naphthyridine core with other antibacterial pharmacophores. As our understanding of bacterial resistance mechanisms deepens, so too will our ability to engineer the next generation of 1,8-naphthyridine analogs to combat the most resilient of pathogens.
References
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Bio-protocol. DNA gyrase supercoiling inhibition assay. [Link]
-
Kubiak, R., & Staszewska-Krajewska, O. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(2), 170. [Link]
-
DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, vol 2652. (2023). [Link]
-
PrepChem. Synthesis of 7-[4-(aminomethy)-1-piperidinyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. [Link]
-
Microbe Investigations AG. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
da Silva, M. M. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
Inspiralis. Escherichia coli Gyrase Cleavage Assay. [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. inspiralis.com [inspiralis.com]
- 4. profoldin.com [profoldin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. microchemlab.com [microchemlab.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Procurement of 6-Bromo-1,8-naphthyridine-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of the 1,8-Naphthyridine Scaffold in Medicinal Chemistry
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique structural and electronic properties have led to the design and synthesis of a diverse array of therapeutic agents with a broad spectrum of biological activities. These include potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of the 1,8-naphthyridine ring system allows for the fine-tuning of a compound's pharmacological profile, making it a versatile building block for medicinal chemists.
This technical guide focuses on a key derivative, 6-Bromo-1,8-naphthyridine-3-carboxylic acid (CAS No. 1105191-97-6) . The introduction of a bromine atom at the C6 position and a carboxylic acid at the C3 position provides strategic handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This document provides a comprehensive overview of the commercial landscape for this valuable intermediate, including a discussion of pricing, alongside a detailed exploration of its synthesis and analytical characterization.
Commercial Availability and Pricing Considerations
For researchers and drug development professionals, the timely and cost-effective procurement of key intermediates is paramount. This compound is available from a number of specialized chemical suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantities | Price |
| AK Scientific, Inc. | Varies | Typically ≥95% | mg to gram scale | Available upon request |
| LifeChemicals | F2190-0431 | Typically ≥95% | mg to gram scale | Available upon request |
| BLD Pharmatech Co., Limited | BD00792330 | Typically ≥95% | mg to gram scale | Available upon request |
Note: Pricing for this compound is typically not listed publicly and requires a formal quotation from the supplier. The price is influenced by several factors, including:
-
Purity: Higher purity grades, essential for many research and development applications, command a premium price.
-
Scale: The cost per unit mass generally decreases with larger order quantities.
-
Synthetic Route Complexity: The number of steps and the cost of starting materials in the manufacturing process directly impact the final price.
-
Demand: Market demand for this specific intermediate can also influence its price.
It is advisable for procurement departments to contact multiple suppliers to obtain competitive quotes and to inquire about the availability of different purity grades to match the specific requirements of their research phase.
Synthetic Strategy: A Plausible Route to this compound
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be devised based on established methodologies for the construction of the 1,8-naphthyridine scaffold, most notably the Gould-Jacobs reaction.[2][3][4]
The following proposed synthesis provides a logical and experimentally sound approach for the laboratory-scale preparation of the target molecule.
Proposed Synthetic Workflow
Sources
Methodological & Application
Synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid via Friedländer reaction
Application Note & Protocol
Topic: Synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid via Friedländer Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its bioisosteric relationship with quinoline has made it a focal point for the development of novel drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The discovery of nalidixic acid in 1962 was a landmark event that highlighted the therapeutic potential of this scaffold, paving the way for the development of a new class of antibiotics.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom provides a handle for further functionalization through cross-coupling reactions, and the carboxylic acid group allows for amide bond formation and other modifications. This application note provides a detailed protocol for the synthesis of this valuable building block via the robust and versatile Friedländer annulation.
Mechanistic Insights: The Friedländer Annulation Pathway
The Friedländer synthesis is a powerful ring-forming reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] In the synthesis of this compound, the reaction proceeds between 2-amino-5-bromopyridine-3-carbaldehyde (or a synthetic equivalent) and a malonate derivative. A more common and often higher-yielding approach, which circumvents the need for the potentially unstable aminopyridine carbaldehyde, is the reaction of 2-amino-5-bromopyridine with diethyl 2-(ethoxymethylene)malonate (DEEMM). This variation is mechanistically related to the Gould-Jacobs reaction.[7][8]
The reaction is typically catalyzed by either acid or base.[6] The mechanism involves an initial Michael-type addition of the amino group to the activated double bond of DEEMM, followed by an intramolecular cyclization. Subsequent elimination of ethanol and hydrolysis of the ester group affords the final product. The choice of catalyst and solvent can significantly influence the reaction rate and yield.[9][10]
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step procedure involving an initial cyclization reaction followed by hydrolysis.
Part A: Synthesis of Ethyl 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate
Materials:
-
Diphenyl ether (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Hexane
Procedure:
-
To a clean, dry round-bottom flask, add 2-amino-5-bromopyridine and diphenyl ether.
-
Begin stirring the mixture and add diethyl 2-(ethoxymethylene)malonate.
-
Attach a reflux condenser and heat the reaction mixture to approximately 250 °C. The high temperature is necessary to drive the thermal cyclization.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate.
-
Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with copious amounts of hexane to remove residual diphenyl ether.
-
Dry the product under vacuum to obtain the crude ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate.
Part B: Hydrolysis to this compound
Materials:
-
Ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate (from Part A)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Water
-
Beaker
-
pH paper or pH meter
Procedure:
-
Suspend the crude ester from Part A in an aqueous solution of sodium hydroxide in a beaker.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved, indicating the completion of hydrolysis. This typically takes 1-2 hours.
-
Cool the resulting clear solution to room temperature in an ice bath.
-
Acidify the solution by slowly adding hydrochloric acid until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the final product under vacuum.
Data Summary and Expected Results
| Parameter | Value | Rationale |
| Reactant Molar Ratio | 1:1.1 (2-amino-5-bromopyridine:DEEMM) | A slight excess of DEEMM ensures complete consumption of the limiting reagent. |
| Cyclization Temperature | ~250 °C | High temperature is required for the thermal intramolecular cyclization in diphenyl ether. |
| Cyclization Time | 30-60 minutes | Sufficient time for the reaction to proceed to completion, monitored by TLC. |
| Hydrolysis Temperature | Reflux | Ensures complete and relatively rapid saponification of the ester. |
| Hydrolysis Time | 1-2 hours | Typically sufficient for complete hydrolysis. |
| Expected Yield | 70-85% (overall) | This is a typical yield range for this type of reaction sequence. |
Workflow Visualization
Caption: Overall workflow for the synthesis and characterization of the target compound.
Characterization
The structure of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the naphthyridine ring system. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm).[14]
-
¹³C NMR: The carbon NMR will show signals corresponding to the eight carbons of the naphthyridine core and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, typically in the range of 2500-3500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be observed around 1710 cm⁻¹.[14]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for the bromine atom.
Troubleshooting and Optimization
-
Low Yield in Cyclization: Ensure that the reaction temperature is sufficiently high and that the starting materials are pure. Water contamination can be detrimental.[15]
-
Incomplete Hydrolysis: If the ester does not fully dissolve during reflux in NaOH, the reaction time may need to be extended, or a higher concentration of NaOH solution can be used.
-
Product Purification: If the final product is not of sufficient purity, recrystallization from a suitable solvent such as ethanol or acetic acid can be performed.
Conclusion
The Friedländer annulation provides an efficient and reliable method for the synthesis of this compound. This protocol, based on established chemical principles, offers a clear pathway for researchers to obtain this valuable synthetic intermediate. The versatility of the 1,8-naphthyridine scaffold continues to make it a cornerstone in the development of new chemical entities with significant therapeutic potential.[3][4]
References
- Benchchem. Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
- MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
- Benchchem. Optimizing solvent and base conditions for quinoline synthesis.
-
Wikipedia. Friedländer synthesis. Available from: [Link]
- Benchchem. Optimizing reaction conditions for Friedländer quinoline synthesis.
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
-
Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Available from: [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link]
-
LookChem. Cas 87-13-8,Diethyl ethoxymethylenemalonate. Available from: [Link]
- Benchchem. Discovery and history of 1,8-naphthyridine compounds.
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available from: [Link]
-
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]
-
PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available from: [Link]
-
ResearchGate. Mechanism of Friedlander reaction. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. DEEMM: The Versatile Malonate Ester Driving Innovation in Pharmaceuticals and Agrochemicals.
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
- Benchchem. A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis.
-
ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Patsnap. Preparation method of 2-amino-5-bromopyridine. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Available from: [Link]
-
PubChem. 6-bromo-1,8-naphthyridin-2-amine. Available from: [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]
-
Wiley Online Library. THE NAPHTHYRIDINES. Available from: [Link]
-
PubMed Central. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Available from: [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Suzuki-Miyaura coupling protocols for 6-bromo-1,8-naphthyridine derivatives
Executive Summary & Strategic Importance
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives functionalized at the 6-position are critical pharmacophores in PDE4 inhibitors (respiratory therapeutics), CB2 receptor agonists , and antibacterial agents .
Synthesizing these derivatives via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard carbocyclic systems. The 1,8-naphthyridine ring is electron-deficient, making the 6-bromo substituent activated towards oxidative addition but potentially susceptible to catalyst poisoning via nitrogen chelation.
This guide provides three field-validated protocols ranging from robust "workhorse" conditions to high-activity catalytic systems for sterically demanding substrates.
Substrate Analysis & Reactivity Profile
Before selecting a protocol, understand the electronic environment of your substrate:
-
Electronic Context: The 6-position in 1,8-naphthyridine is
to the N8 nitrogen and to the N1 nitrogen. It is electronically analogous to the 3-position of pyridine. -
Reactivity: While less electron-deficient than the 2- or 4-positions, the 6-bromo bond is sufficiently activated for oxidative addition with Pd(0).
-
Risk Factor (N-Coordination): The N1 and N8 nitrogens are potent
-donors. If the catalyst lacks bulky ligands, the substrate may coordinate to Palladium, arresting the catalytic cycle (catalyst poisoning). Use of chelating or bulky phosphine ligands is strongly recommended.
Decision Matrix: Protocol Selection
Use the following logic tree to select the optimal experimental condition for your specific substrate.
Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura coupling protocol.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Standard Thermal)
Best for: Routine synthesis, scale-up (>1g), and unhindered aryl boronic acids.
Rationale: Pd(dppf)Cl₂ is robust, air-stable, and the bidentate dppf ligand prevents catalyst deactivation by the naphthyridine nitrogens.
| Component | Reagent | Equivalents | Role |
| Substrate | 6-Bromo-1,8-naphthyridine deriv.[1][2] | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 – 0.05 equiv | Catalyst |
| Base | K₂CO₂ (2M Aqueous) | 3.0 equiv | Activator |
| Solvent | 1,4-Dioxane | 0.15 M conc. | Solvent |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-bromo-1,8-naphthyridine derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).
-
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (concentration ~0.15 M relative to bromide) and 2M aq. K₂CO₃ (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 12–18 hours.
-
Checkpoint: Monitor by LC-MS. The product often exhibits a distinct UV shift compared to the starting bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂).
-
Note: Naphthyridines are polar. A gradient of 0–10% MeOH in DCM is often required.
-
Method B: Microwave-Assisted Protocol
Best for: Library generation, rapid optimization, and substrates prone to thermal decomposition over long times.
Rationale: Microwave irradiation accelerates the rate-limiting oxidative addition step. DME (Dimethoxyethane) is an excellent solvent for solvating the boronate intermediate.
| Component | Reagent | Equivalents |
| Catalyst | Pd(PPh₃)₄ | 0.05 equiv |
| Base | Na₂CO₃ (2M Aqueous) | 2.5 equiv |
| Solvent | DME / Water (3:1) | 0.1 M conc. |
Step-by-Step Procedure:
-
Add substrate (1.0 equiv), boronic acid (1.3 equiv), and Pd(PPh₃)₄ (5 mol%) to a microwave vial.
-
Add DME and 2M Na₂CO₃ (ratio 3:1).
-
Cap and purge with Argon for 2 minutes.
-
Irradiate at 135 °C for 20 minutes (High Absorption setting).
-
Filter through a Celite pad (eluting with EtOAc) immediately after cooling to remove Palladium black.
Method C: High-Activity Protocol (Buchwald Generation)
Best for: Sterically hindered boronic acids (ortho-substituted), heteroaryl boronates, or chlorides.
Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and reductive elimination in difficult systems.
| Component | Reagent | Equivalents |
| Pre-Catalyst | Pd₂(dba)₃ | 0.02 equiv |
| Ligand | XPhos | 0.04 – 0.08 equiv |
| Base | K₃PO₄ (Anhydrous) | 3.0 equiv |
| Solvent | n-Butanol or Toluene/H₂O (10:1) | 0.2 M conc. |
Step-by-Step Procedure:
-
Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and XPhos in the solvent for 10 minutes at RT under Argon to generate the active catalyst species L-Pd(0).
-
Add the bromide (1.0 equiv), boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Heat at 100 °C for 4–8 hours.
-
Tip: If conversion stalls, add a second portion of catalyst (1 mol%) and ligand.
Mechanistic Insight & Troubleshooting
Understanding the failure modes is critical for optimization.
Figure 2: Catalytic cycle highlighting the risk of N-coordination at the Pd(II) stage.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method C (XPhos/SPhos). The bulky ligand prevents N-coordination. |
| Protodeboronation | Unstable Boronic Acid | Use Method B (Microwave) to outcompete decomposition. Switch base to KF or CsF. |
| Homocoupling (Ar-Ar) | Oxidation of Boronate | Degas solvents more thoroughly (Freeze-Pump-Thaw). Reduce catalyst loading. |
| Starting Material Remains | Slow Oxidative Addition | Increase Temp to 110°C. Switch solvent to n-Butanol (higher boiling point). |
References
-
General Naphthyridine Reactivity: Litvinov, V. P. "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 2004. Link
-
Suzuki Coupling on 1,8-Naphthyridines (Microwave Conditions): Gagosz, F., et al. "Facile and efficient synthesis of novel 6-Aryl [1,8] naphthyridino... under microwave irradiation." ResearchGate, 2025.[3] Link
-
Site-Selective Coupling (Analogous 1,6-systems): "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." RHHZ, 2017. Link
-
Buchwald-Hartwig/Suzuki Ligand Selection: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link
-
General Suzuki Mechanism & Guide: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Sources
Application Notes and Protocols for the Functionalization of the C-6 Position in 1,8-Naphthyridine Scaffolds
Introduction: The Strategic Importance of the 1,8-Naphthyridine Core and its C-6 Position
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing fused ring system is the core of numerous compounds exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][3][4] The first-generation quinolone antibiotic, nalidixic acid, features a 1,8-naphthyridine core, underscoring the scaffold's therapeutic relevance.[5] The versatility in its synthesis and its reactivity have made it a focal point for the development of novel therapeutic agents.[2]
Functionalization of the 1,8-naphthyridine scaffold is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. Among the various positions on the ring system, the C-6 position has emerged as a critical site for modification. Alterations at this position can significantly influence the molecule's interaction with biological targets, enhance potency, and improve selectivity. For instance, the introduction of a bromine atom at the C-6 position has been shown to enhance the antibacterial activity of certain 1,8-naphthyridine derivatives.[5]
This guide provides an in-depth exploration of the primary synthetic methodologies for the targeted functionalization of the C-6 position of 1,8-naphthyridine scaffolds. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer insights into the causal relationships between experimental choices and outcomes.
Strategic Overview: Pathways to C-6 Functionalization
The functionalization of the C-6 position can be broadly achieved through several robust synthetic strategies. The choice of method depends on the desired functional group, the starting material availability, and the overall complexity of the target molecule. This guide will focus on four principal pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: Ideal for forming C-C and C-N bonds, typically starting from a C-6 halogenated naphthyridine.
-
Nucleophilic Aromatic Substitution (SNAr): Leverages the inherent electron-deficient nature of the naphthyridine ring to displace a leaving group at the C-6 position.
-
Direct C-H Functionalization: An atom-economical approach that modifies the C-6 C-H bond directly, avoiding pre-functionalization steps.
-
Radical Functionalization (Minisci-type Reactions): A powerful method for introducing alkyl and acyl groups via a radical addition mechanism.
Caption: Key synthetic routes for C-6 functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds.[6] For the 1,8-naphthyridine scaffold, these methods typically involve the reaction of a C-6 halogenated (or triflated) derivative with a suitable coupling partner, such as a boronic acid (Suzuki), an amine (Buchwald-Hartwig), or an organotin compound (Stille).
Causality and Rationale: This strategy is preferred for its broad substrate scope and high functional group tolerance. The choice of a halogen at the C-6 position (typically Br or Cl) is critical; it serves as the "handle" for the palladium catalyst to initiate the catalytic cycle via oxidative addition. The selection of the specific cross-coupling reaction and catalyst system is dictated by the desired bond to be formed.
Protocol 1: C-6 Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-aryl-1,8-naphthyridines, a class of compounds with potential applications as PDE4 inhibitors.[7]
Materials:
-
6-Bromo-1,8-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-1,8-naphthyridine, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,8-naphthyridine.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table: C-6 Cross-Coupling Reactions
| Reaction Name | Bond Formed | Typical Catalyst | Coupling Partner | Reference |
| Suzuki-Miyaura | C-C (Aryl, Vinyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Boronic acids/esters | [7] |
| Buchwald-Hartwig | C-N (Amine) | Pd₂(dba)₃ / Xantphos | Amines | N/A |
| Sonogashira | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | Terminal alkynes | N/A |
| Heck | C-C (Alkenyl) | Pd(OAc)₂ | Alkenes | N/A |
Nucleophilic Aromatic Substitution (SNAr)
The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to nucleophilic attack, especially when a good leaving group (e.g., Cl, F) is present at an activated position like C-6. The SNAr reaction is a powerful, often metal-free, method for introducing nucleophiles.[8][9]
Causality and Rationale: The reaction proceeds via an addition-elimination mechanism.[10] A nucleophile attacks the carbon bearing the leaving group, temporarily disrupting the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[8][9] This intermediate is stabilized by the electron-withdrawing nature of the naphthyridine core. Aromaticity is restored upon the expulsion of the leaving group. This method is particularly effective for introducing amines, alkoxides, and thiolates.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Synthesis of Novel Antibacterial Quinolone Analogs Utilizing a 6-Bromo-1,8-Naphthyridine Scaffold
<APPLICATION NOTE & PROTOCOLS >
For: Researchers, scientists, and drug development professionals in the field of antibacterial agent discovery.
Introduction: The Imperative for New Antibacterial Agents
The escalating crisis of antibiotic resistance necessitates the urgent development of novel antibacterial agents with alternative mechanisms of action or improved efficacy against resistant strains.[1] Quinolones, a major class of synthetic antibiotics, have long been a cornerstone in treating a wide array of bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and cell division.[2][3][4] However, the clinical utility of this important drug class is increasingly threatened by the rise in quinolone-resistant bacteria.[1][3]
The 1,8-naphthyridine core is a key structural motif found in many potent quinolone antibiotics, including nalidixic acid, the progenitor of this class.[3][5] Strategic modifications to this scaffold have historically led to the development of broad-spectrum fluoroquinolones with enhanced antibacterial activity.[5][6] This application note details a robust and versatile synthetic strategy for generating a library of novel quinolone analogs based on a 6-bromo-1,8-naphthyridine building block. The bromine atom at the C-6 position serves as a versatile handle for introducing diverse functionalities through modern cross-coupling methodologies, offering a pathway to new chemical entities with potentially improved antibacterial profiles.[5]
Scientific Rationale: Leveraging the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold is a privileged structure in antibacterial drug discovery. Its inherent biological activity and amenability to chemical modification make it an attractive starting point for the synthesis of new therapeutic agents. The introduction of a bromine atom at the 6-position of the naphthyridine ring is a key design element. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and copper-catalyzed reactions like the Ullmann condensation. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling a systematic exploration of the structure-activity relationship (SAR) of the resulting quinolone analogs.
The core hypothesis is that by strategically modifying the C-6 and C-7 positions of the 1,8-naphthyridine ring system, it is possible to develop novel compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[7][8]
Experimental Workflow Overview
The overall synthetic strategy is a multi-step process that begins with the synthesis of the key 6-bromo-1,8-naphthyridine intermediate. This is followed by a series of functionalization reactions to introduce diversity at the C-7 position and subsequent cyclization to form the quinolone core. Finally, palladium-catalyzed cross-coupling reactions are employed to modify the C-6 position.
Figure 1. General synthetic workflow for the preparation of quinolone analogs from 6-bromo-1,8-naphthyridine.
Detailed Protocols
Protocol 1: Synthesis of 2-chloro-6-bromo-1,8-naphthyridine
This protocol outlines the synthesis of the key intermediate, 2-chloro-6-bromo-1,8-naphthyridine, which serves as the foundational building block for subsequent diversification.
Materials:
-
2-Amino-5-bromopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Toluene
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
Step 1: Synthesis of 2-hydroxy-6-bromo-1,8-naphthyridine.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in absolute ethanol.
-
Add sodium ethoxide (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add diethyl malonate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-hydroxy-6-bromo-1,8-naphthyridine.
-
-
Step 2: Chlorination of 2-hydroxy-6-bromo-1,8-naphthyridine.
-
In a fume hood, suspend the dried 2-hydroxy-6-bromo-1,8-naphthyridine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux for 3-4 hours. The solid should dissolve to form a clear solution.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure 2-chloro-6-bromo-1,8-naphthyridine.
-
Characterization Data: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions, confirming the naphthyridine core. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the bromo- and chloro-substituted naphthyridine ring. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₈H₄BrClN₂. |
| Melting Point | A sharp melting point indicates high purity. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the introduction of aryl or heteroaryl substituents at the C-6 position of the quinolone scaffold via a Suzuki-Miyaura cross-coupling reaction.[9][10][11][12][13]
Materials:
-
6-Bromo-quinolone analog (from previous steps)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 6-bromo-quinolone analog (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired C-6 arylated quinolone analog.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Copper-Catalyzed Ullmann Condensation for N-Arylation
This protocol describes the N-arylation of the 1,8-naphthyridine core, a key step in forming certain quinolone analogs, using a copper-catalyzed Ullmann condensation.[14][15][16][17]
Materials:
-
1,8-Naphthyridine derivative (with a free N-H)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.5 equivalents)
-
Copper(I) catalyst (e.g., CuI, 10-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, 20-40 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine the 1,8-naphthyridine derivative (1 equivalent), aryl halide (1.5 equivalents), CuI (10 mol%), ligand (e.g., 1,10-phenanthroline, 20 mol%), and base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, high-boiling solvent (e.g., DMF).
-
Heat the reaction mixture to 110-140 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-arylated product.
Antibacterial Activity Evaluation
The newly synthesized quinolone analogs should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.[7][18][19][20][21]
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized quinolone analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]
Structure-Activity Relationship (SAR) Analysis
The antibacterial activity data obtained from the MIC assays will be crucial for establishing a structure-activity relationship.
Table 1: Hypothetical Antibacterial Activity Data for Synthesized Analogs
| Compound | R¹ (at C-6) | R² (at C-7) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
| 1a | -Br | -Cl | >64 | >64 |
| 2a | -Phenyl | -Piperazinyl | 16 | 32 |
| 2b | -4-Fluorophenyl | -Piperazinyl | 8 | 16 |
| 2c | -Thienyl | -Piperazinyl | 32 | 64 |
| 3a | -Phenyl | -3-Aminopyrrolidinyl | 4 | 8 |
| 3b | -4-Fluorophenyl | -3-Aminopyrrolidinyl | 2 | 4 |
This data will guide the design and synthesis of next-generation analogs with improved potency and a broader spectrum of activity. For instance, the introduction of a fluorine atom at the C-6 position has been shown to dramatically enhance antibacterial activity in many quinolone series.[18]
Conclusion
The synthetic pathways and protocols detailed in this application note provide a comprehensive framework for the generation of novel quinolone analogs based on a 6-bromo-1,8-naphthyridine scaffold. By leveraging modern synthetic methodologies and systematic biological evaluation, this approach offers a promising avenue for the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance. The versatility of the 6-bromo intermediate allows for extensive chemical exploration, paving the way for the development of potent drug candidates.
References
-
Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance - PMC. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available at: [Link]
-
Mechanism of action of and resistance to quinolones - PMC. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI. Available at: [Link]
-
(PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs - ResearchGate. Available at: [Link]
-
Mechanisms of quinolone action and microbial response - Oxford Academic. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. Available at: [Link]
-
Antibacterial activity of a 1,8-naphthyridine quinolone, PD131628 - SciSpace. Available at: [Link]
-
Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC. Available at: [Link]
-
Antibacterial activity of some novel 1,8-naphthyridine containing thiazolidinones, -lactam and 2,4-dihydroxy compounds - ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed. Available at: [Link]
-
Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs - UNCA Undergraduate Research and Creative Activity Program (URCAP). Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
-
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
ECO-FRIENDLY SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-ARYL-10-NITRO- 12H-[1][2] NAPHTHYRIDINO [2,1-b] QUINAZOLIN-12-ONES - Connect Journals. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Available at: [Link]
-
A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. | Article Information | J-GLOBAL. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Proposed mechanism for the N-arylation Ullmann reaction. - ResearchGate. Available at: [Link]
-
Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving solubility of 6-Bromo-1,8-naphthyridine-3-carboxylic acid in organic solvents
Technical Support Center
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for enhancing the solubility of 6-Bromo-1,8-naphthyridine-3-carboxylic acid in organic solvents. We will explore the underlying chemical principles governing its solubility and provide systematic, actionable protocols to overcome common challenges encountered in the laboratory.
Section 1: Understanding the Solubility Challenge: A Molecular Perspective
A thorough understanding of the molecule's structure is critical to diagnosing and solving solubility issues. The difficulties with this compound stem from a combination of strong intermolecular forces and a dual-polarity nature.
Question: Why is this compound often poorly soluble in standard organic solvents?
Answer: The poor solubility is not due to a single factor, but rather a convergence of three key molecular characteristics:
-
High Crystal Lattice Energy: The molecule is planar and rigid. In its solid state, it arranges into a highly stable crystal lattice. This stability is driven by powerful intermolecular forces, including:
-
Hydrogen Bond Dimers: The carboxylic acid groups form extremely strong head-to-head hydrogen bonds with each other, creating a stable dimeric structure that must be broken for dissolution to occur.[1][2]
-
π-π Stacking: The flat, electron-rich naphthyridine ring systems can stack on top of each other, adding further stability to the crystal. To dissolve the compound, the solvent molecules must provide enough energy to overcome this significant lattice energy.
-
-
Amphiphilic Character: The molecule possesses both polar and non-polar regions.
-
Polar Groups: The carboxylic acid (-COOH) and the two nitrogen atoms in the naphthyridine ring are polar and capable of hydrogen bonding.[3][4]
-
Non-Polar Backbone: The fused aromatic rings and the bromine atom form a larger, non-polar surface area. This dual nature makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. A solvent that is ideal for the non-polar regions may be poor for the polar groups, and vice versa.[5]
-
-
Strong Solute-Solute vs. Weaker Solute-Solvent Interactions: For dissolution to occur, the interactions between the solute and solvent molecules must be stronger than the interactions holding the solute molecules together.[6] With this compound, the self-associating hydrogen bonds are often stronger than the potential interactions with many common solvents, favoring the insoluble solid state.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides a logical, tiered approach to solving solubility problems, starting with simple solutions and progressing to more advanced techniques.
Question: I tried dissolving the compound in common solvents like methanol and ethanol with poor results. What should I try next?
Answer: While polar protic solvents like methanol can interact with the carboxylic acid, they are often not strong enough to break apart the established hydrogen-bonded dimers. The next logical step is to use polar aprotic solvents .
-
Rationale: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They have strong dipole moments to interact with the polar parts of your molecule but lack acidic protons, so they do not compete with the self-dimerization of the carboxylic acid.[7] They effectively solvate the molecule by acting as strong hydrogen bond acceptors.
Question: My compound still has limited solubility even in DMSO or DMF. What is the next strategy?
Answer: If a single-solvent system is insufficient, the next strategy is cosolvency . This technique involves using a mixture of solvents to create a medium with the ideal polarity to dissolve the compound.[8][9][10]
-
Rationale: Cosolvency works by reducing the "self-association" of the primary solvent, making it more favorable for the solvent to interact with the solute.[] You can fine-tune the polarity of the solvent system to perfectly match the amphiphilic nature of your compound.
-
Recommended Mixtures:
-
For increasing polarity: A mixture of a less polar solvent with a highly polar one, such as Dichloromethane/Methanol, Chloroform/Methanol, or THF/DMF.
-
For disrupting π-π stacking: A mixture involving an aromatic solvent like Toluene with a polar solvent like DMF or DMSO can be effective.
-
Question: Can I leverage the carboxylic acid group to dramatically increase solubility?
Answer: Yes, this is one of the most powerful techniques. By performing an acid-base reaction in situ, you can convert the neutral carboxylic acid into an ionic salt, which is typically far more soluble in polar organic solvents.[12][13][14]
-
Rationale: The neutral carboxylic acid is converted to a carboxylate anion (-COO⁻). This introduction of a formal charge dramatically increases the molecule's polarity and its ability to be solvated by polar solvents.[15]
-
Method: Add a suitable organic or inorganic base to a suspension of your compound in a polar solvent (e.g., Methanol, Ethanol, THF, or DMSO).
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices for creating soluble ammonium salts in purely organic media.
-
Inorganic Bases: For applications where water is tolerated, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used to form highly soluble alkali metal salts.
-
Question: What is the role of temperature, and are there any risks?
Answer: Increasing the temperature will generally increase the solubility of a solid in a liquid. Applying heat provides the energy needed to help break the crystal lattice bonds.
-
Method: Gentle heating of the solvent and compound mixture with stirring can significantly improve both the rate of dissolution and the total amount that can be dissolved.
-
Caution: Always consider the thermal stability of your compound. This compound is a complex organic molecule that could be susceptible to degradation or decarboxylation at elevated temperatures. It is recommended to first run a small-scale test and check for any color change or the appearance of new spots by TLC or LCMS after heating.
Section 3: Experimental Protocols
These protocols provide a systematic workflow for implementing the strategies discussed above.
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid and material-sparing evaluation of single solvents.
-
Preparation: Weigh approximately 1 mg of this compound into a small glass vial (e.g., a 1-dram vial).
-
Initial Solvent Addition: Add 100 µL of the first test solvent (see Table 1 for a suggested screening order). This creates an initial concentration of 10 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds. Use a sonicating bath for 5 minutes if available.
-
Observation: Visually inspect the vial against a dark background.
-
Completely Dissolved: The compound is soluble at ≥10 mg/mL.
-
Partially Dissolved/Suspended: Proceed to the next step.
-
-
Titration: Add the same solvent in 100 µL increments, vortexing/sonicating after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
-
Screening Order: Test solvents in a logical order of polarity:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic (Mid-Range): Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate
-
Polar Aprotic (Strong): DMF, DMSO, NMP
-
Protocol 2: Solubility Enhancement via Basification
This protocol describes how to use a base to create a soluble salt form.
-
Setup: Place 10 mg of this compound and a small magnetic stir bar into a vial.
-
Solvent Addition: Add 1 mL of a suitable polar aprotic solvent (e.g., THF or Acetonitrile). The compound will likely remain as a suspension.
-
Base Addition: While stirring, add an organic base like triethylamine (TEA) dropwise (approx. 1.2 molar equivalents).
-
Stirring & Observation: Continue stirring at room temperature. The solid should gradually dissolve as the carboxylate salt is formed. The solution may become clear or remain slightly hazy depending on the final concentration.
-
Confirmation (Optional): Take a small aliquot of the solution and acidify it with a drop of dilute HCl. The original, less soluble neutral compound should precipitate out, confirming that salt formation was responsible for the increased solubility.
Section 4: Visualization and Data Summary
Decision Workflow for Solubility Enhancement
The following diagram outlines the logical progression for troubleshooting solubility issues with this compound.
Caption: Decision workflow for enhancing compound solubility.
Table 1: Properties of Recommended Organic Solvents
This table summarizes key properties of solvents useful for screening, ordered by increasing polarity.[7][16][17][18]
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |
| Toluene | Non-Polar | 2.4 | 111 | Useful in cosolvent systems to solvate non-polar regions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Good starting point, dissolves a wide range of compounds. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Volatile, useful for extractions and chromatography. |
| Acetone | Polar Aprotic | 5.1 | 56 | Stronger than THF, good general-purpose solvent. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Common in analytical chemistry (HPLC), moderately polar. |
| Ethanol | Polar Protic | 4.3 | 78 | Can hydrogen bond, but may not be strong enough alone. |
| Methanol | Polar Protic | 5.1 | 65 | More polar than ethanol, similar properties. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High boiling point, excellent solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very high boiling point, one of the strongest common organic solvents. |
References
-
A. Avdeef, "Solubilization techniques used for poorly water-soluble drugs," PMC - NIH. Available: [Link]
-
CK-12 Foundation, "Physical Properties of Carboxylic Acids," CK-12. Available: [Link]
-
"Comparison of the polarity of organic solvents," Undoo. Available: [Link]
-
University of Rochester, "Solvents and Polarity," Department of Chemistry. Available: [Link]
-
"Cosolvency: Significance and symbolism," Wisdom Library. Available: [Link]
-
"Cosolvency," Slideshare. Available: [Link]
-
"Polarity of Solvents," URL. Available: [Link]
-
"Solvent Miscibility and Polarity Chart," Scribd. Available: [Link]
-
A. K. Salameh et al., "Techniques to improve the solubility of poorly soluble drugs," ResearchGate. Available: [Link]
-
N. Gohil et al., "Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug," Asian Journal of Pharmaceutics. Available: [Link]
-
"Polar Protic and Aprotic Solvents," Chemistry LibreTexts. Available: [Link]
-
R. Kumar, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," Journal of Applied Pharmaceutical Science. Available: [Link]
-
S. Baghel, "Method Development and Validation for Estimation of Candesartan Cilexetil Using Cosolvency Technique," Indian Journal of Pharmaceutical Sciences. Available: [Link]
-
M. J. Ansari, "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs," Journal of Drug Delivery and Therapeutics. Available: [Link]
-
"Techniques for Improving Solubility," International Journal of Medical Science and Dental Research. Available: [Link]
-
"15.3: Physical Properties of Carboxylic Acids," Chemistry LibreTexts. Available: [Link]
-
J. N. Starr, "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes," UNT Digital Library. Available: [Link]
-
N. Savjani, "Strategies for improving hydrophobic drugs solubility and bioavailability," International Journal of Pharmaceutical and Chemical Sciences. Available: [Link]
-
J. Clark, "an introduction to carboxylic acids," Chemguide. Available: [Link]
-
S. M. El-Din, "(PDF) The Factors Affecting on Association of Some Carboxylic Acids," ResearchGate. Available: [Link]
-
P. H. Stahl, "Salt formation to improve drug solubility," PubMed. Available: [Link]
-
S. R. Chilukuri, "Drug Dissolution Enhancement by Salt Formation," Research Journal of Pharmaceutical Dosage Forms and Technology. Available: [Link]
-
"Why salt formation of weak acid increases the drug solubility?" ResearchGate. Available: [Link]
-
T. Loftsson et al., "The effect of different pH-adjusting acids on the aqueous solubility of a basic drug, carvedilol," ResearchGate. Available: [Link]
-
"pH Adjustment in Wastewater Treatment: Mechanisms and Applications," LinkedIn. Available: [Link]
-
"8.11 pH and Solubility," AP Chemistry. Available: [Link]
-
S. Aitipamula et al., "Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener," MDPI. Available: [Link]
-
"pH Adjusting Database," CompoundingToday.com. Available: [Link]
-
M. M. H. Khalil, "6-Bromo-1H-indole-3-carboxylic acid," PMC - NIH. Available: [Link]
-
A. M. D. O'Connell, "HYDROGEN BONDING-ENABLED SITE-SELECTIVE C(sp3)–H FUNCTIONALIZATION," eScholarship. Available: [Link]
-
"1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-," PubChem. Available: [Link]
-
"1,8-Naphthyridine," Wikipedia. Available: [Link]
-
"6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile," PubChem. Available: [Link]
-
N. J. Tice, "Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid," MDPI. Available: [Link]
-
J. R. Roenfanz, "Hydrogen Bonding Parameters by Rapid Colorimetric Assessment," eScholarship.org. Available: [Link]
-
"Functional group polarity ranking: questions," Reddit. Available: [Link]
-
A. A. Bekhit, "Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues," ResearchGate. Available: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. chemscene.com [chemscene.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. researchgate.net [researchgate.net]
- 16. uhplcslab.com [uhplcslab.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. scribd.com [scribd.com]
Technical Support Center: Purification Strategies for Zwitterionic Naphthyridine Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying zwitterionic naphthyridine carboxylic acids. These molecules, while promising as active pharmaceutical ingredients (APIs), present unique challenges due to their dual ionic nature.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your purification workflows.
Part 1: Understanding the Challenge: The Zwitterionic State
Zwitterionic naphthyridine carboxylic acids possess both a basic nitrogen atom (typically on the pyridine ring) and an acidic carboxylic acid group.[4] At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge but high polarity.[1][2] This behavior dictates their solubility and interaction with purification media, making standard protocols often ineffective.
The charge state of the molecule is highly dependent on the pH of the surrounding environment. Understanding this relationship is the first step to mastering its purification.[2][3]
Caption: Effect of pH on the charge state of a zwitterionic molecule.
Part 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a direct solution followed by a detailed explanation of the underlying principles.
Question 1: My zwitterionic product has very low solubility in common organic solvents, making column chromatography impossible. How can I purify it?
Direct Answer: The most effective method for purifying poorly soluble zwitterionic naphthyridine carboxylic acids is pH-controlled recrystallization.[5][6] This technique manipulates the molecule's charge state to achieve dissolution and then controlled precipitation.
Application Scientist's Insight: Your compound's poor solubility in solvents like ethyl acetate or dichloromethane is a direct consequence of its zwitterionic nature. The strong internal salt bridge makes it behave more like an inorganic salt than a typical organic molecule. Standard silica gel chromatography, which relies on partitioning in non-polar to moderately polar organic solvents, is therefore unsuitable.[5]
The strategy is to convert the zwitterion into either its fully protonated (cationic) or fully deprotonated (anionic) form, both of which are significantly more soluble in polar, protic solvents like water or alcohol-water mixtures.[7]
Workflow: pH-Controlled Recrystallization
Caption: Workflow for pH-controlled recrystallization.
Question 2: After synthesis and workup, my product is contaminated with inorganic salts. How can I remove them effectively?
Direct Answer: Ion-exchange chromatography is a highly effective method for desalting zwitterionic compounds.[8][9] Alternatively, for less sensitive compounds, careful washing of the precipitated solid at its isoelectric point with deionized water can reduce salt content.
Application Scientist's Insight: Inorganic salts (e.g., NaCl, Na₂SO₄) are a common byproduct of synthesis and pH adjustments. Because your zwitterionic product often has salt-like solubility, removing these impurities by simple washing or recrystallization can be inefficient, leading to co-precipitation.
Ion-exchange chromatography offers a more robust solution.
-
Cation-Exchange: At a pH below the pI, your compound is cationic (positively charged). You can bind it to a strong cation-exchange (SCX) resin. The neutral and anionic salt components will wash through. You then elute your purified compound by increasing the pH (e.g., with an ammonium hydroxide in methanol solution), which neutralizes your compound's charge and releases it from the resin.[8]
-
Anion-Exchange: At a pH above the pI, your compound is anionic (negatively charged). It can be bound to an anion-exchange resin. The salt cations will wash through. Elution is achieved by lowering the pH.[9]
This method is superior to dialysis for small molecules as it is faster and provides better separation from ionic impurities.
Question 3: I tried running my sample on a standard C18 reversed-phase HPLC column, but the peak shape is terrible and retention is poor. What is going wrong?
Direct Answer: Standard C18 columns often perform poorly for highly polar zwitterions due to insufficient hydrophobic interaction and potential secondary interactions with residual silanols on the silica surface.[10] Consider using mixed-mode chromatography (combining reversed-phase and ion-exchange) or Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12][13]
Application Scientist's Insight: The poor performance on a C18 column is expected. Zwitterions are highly polar and may not be retained well by the hydrophobic C18 chains, especially in highly aqueous mobile phases.[10][11] Furthermore, the charged nature of your molecule can lead to strong, undesirable interactions with any exposed, negatively charged silanol groups on the silica backbone, resulting in peak tailing.[10]
Recommended Chromatographic Solutions:
| Technique | Principle | Typical Mobile Phase | Advantages |
| Mixed-Mode Chromatography | Stationary phase has both hydrophobic (e.g., C18) and ion-exchange (e.g., SCX or SAX) functionalities.[11] | Acetonitrile/Water with a buffer (e.g., Ammonium Formate) at a controlled pH (e.g., pH 3.0).[11] | Offers dual retention mechanisms, providing excellent selectivity and retention control for zwitterions.[12] |
| HILIC | A polar stationary phase (e.g., bare silica, or bonded with polar functional groups) is used with a high organic content mobile phase.[13] | High Acetonitrile (>70%) with a small amount of aqueous buffer.[14] | Excellent for retaining very polar compounds that elute in the void volume on reversed-phase columns. |
| Ion-Pair Reversed-Phase | A standard C18 column is used, but an ion-pairing reagent (e.g., TFA for the amine, TBA for the acid) is added to the mobile phase to form a neutral complex. | Acetonitrile/Water with an ion-pairing reagent. | Can improve retention on C18, but can be difficult to remove the reagent from the final product and can cause instrument contamination.[10][11] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in naphthyridine carboxylic acid synthesis? Impurities can arise from several sources during the synthesis, which often involves methods like the Gould-Jacobs reaction.[4][5] Common sources include:
-
Starting Materials: Impurities present in the initial reactants, such as substituted aminopyridines.[15]
-
Side Reactions: Incomplete cyclization or hydrolysis steps can leave ester intermediates in the final product.[5]
-
Regioisomers: Depending on the starting materials, cyclization can sometimes occur at different positions, leading to isomeric impurities that can be very difficult to separate.[5][16]
-
Degradation Products: The harsh conditions (e.g., high temperatures) required for some synthetic steps can lead to product degradation.[15]
Q2: Can isoelectric focusing (IEF) be used for purification? Isoelectric focusing is a powerful technique for separating molecules based on their pI, but it is primarily used for larger biomolecules like proteins and peptides.[17][18][19][20] While theoretically possible for small molecules, it is not a practical or common method for preparative scale purification of APIs like naphthyridine carboxylic acids due to challenges in establishing a stable pH gradient for small molecules and potential interference from the ampholytes used to create the gradient.[17]
Q3: How do I select an appropriate solvent system for recrystallization? The ideal solvent system for recrystallization of a zwitterion at its isoelectric point is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For naphthyridine carboxylic acids, common choices are often polar, protic solvents or their mixtures, such as:
Experimentation with different solvent ratios is key. A good starting point is to dissolve the compound in a "good" solvent (like DMF or hot water) and then slowly add a miscible "anti-solvent" (like ethanol or acetone) until turbidity appears, then heat to redissolve and cool slowly.[6][21]
References
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies.
- Separation of zwitter ionic drug molecule. (2004).
- HPLC method dev strategies for Zwitterions. (2019).
- Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. (n.d.). Diva-portal.org.
- Zwitterion Chrom
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chrom
- Commercial ampholytes used for isoelectric focusing may interfere with bioactivity based purification of antimicrobial peptides. (n.d.). PMC - NIH.
- Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. (n.d.). Benchchem.
- Picking the best purification method for your API can be a tricky challenge. (n.d.).
- Isoelectric point and zwitterions (video). (n.d.). Khan Academy.
- Isoelectric Focusing: Expert Tips for Protein Separ
- Isoelectric focusing. (n.d.). Wikipedia.
- How to desalt zwitterions? (2020).
- desalting a zwitterion compound by HPLC? (2006).
- Effect of pH on positive and negative charges of a zwitterion. (2017). Chemistry Stack Exchange.
- A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2025).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. (n.d.). Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
- How does pH Affect Amino Acids? (2023). YouTube.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. desalting a zwitterion compound by HPLC? - Chromatography Forum [chromforum.org]
- 10. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 11. sielc.com [sielc.com]
- 12. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 13. Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nestgrp.com [nestgrp.com]
- 15. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 16. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Commercial ampholytes used for isoelectric focusing may interfere with bioactivity based purification of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isoelectric Focusing for high resolution separation of proteins | PPTX [slideshare.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 21. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Recrystallization of 6-Bromo-1,8-naphthyridine-3-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-1,8-naphthyridine-3-carboxylic acid. It provides a comprehensive resource for troubleshooting common issues encountered during recrystallization, a critical step for achieving the high purity required for downstream applications.
I. Understanding the Molecule: Key to Successful Purification
This compound is a heterocyclic compound featuring both a carboxylic acid and a bromo-substituted naphthyridine core. This unique structure presents specific challenges and opportunities for purification by recrystallization. The aromatic and heterocyclic nature suggests that it will be a crystalline solid, making recrystallization a viable purification technique.[1] The presence of the carboxylic acid group allows for the potential of salt formation, which can be leveraged for purification.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the polar nature of the carboxylic acid and the aromatic system, polar protic or aprotic solvents are the most promising candidates. Ethanol is a commonly used solvent for the recrystallization of similar 1,8-naphthyridine derivatives.[4][5] Acetic acid and N,N-dimethylformamide (DMF) are also potential options due to their ability to dissolve carboxylic acids. A good starting point is to test the solubility of a small amount of the crude product in these solvents at room temperature and upon heating.[6] The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the solution is supersaturated or when the cooling process is too rapid.[7]
-
Troubleshooting Steps:
-
Reheat the solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent System Modification: If the problem persists, consider using a solvent mixture. For example, if you are using a highly polar solvent, try adding a less polar co-solvent (an "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[8]
-
Q3: The recovered crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often high molecular weight byproducts that can be effectively removed using activated charcoal.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.
-
Heat the mixture back to boiling for a few minutes while stirring.
-
Perform a hot gravity filtration to remove the charcoal.[7] The purified, colorless filtrate can then be cooled to induce crystallization.
-
Q4: I have a low recovery yield after recrystallization. What are the possible causes?
A4: Low recovery can be attributed to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.
-
Solubility in the wash solvent: The solvent used to wash the crystals should be cold and one in which the product has very low solubility to avoid redissolving the purified crystals.[7]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the chosen solvent, even when hot. | The solvent is not polar enough. | Try a more polar solvent such as DMF, acetic acid, or a mixture of solvents like ethanol/water. |
| Compound is soluble in the solvent at room temperature. | The solvent is too good at dissolving the compound. | Select a less polar solvent or use a solvent pair where the compound is less soluble in one of the components.[8] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and then cool again.2. Try adding an anti-solvent (a solvent in which the compound is insoluble) to the solution.3. Scratch the inside of the flask or add a seed crystal. |
| Fine, powder-like crystals form. | The solution cooled too quickly. | Allow the solution to cool slowly at room temperature before moving to an ice bath. Slower cooling promotes the growth of larger, purer crystals. |
| Product is contaminated with starting materials or byproducts. | The chosen recrystallization solvent does not effectively separate the desired product from the impurities. | 1. Perform a second recrystallization with a different solvent system.2. Consider a pre-purification step like an acid-base extraction to remove acidic or basic impurities.[3] |
IV. Experimental Protocol: Recrystallization Workflow
This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of a candidate solvent and observe the solubility at room temperature.
-
If insoluble, gently heat the test tube and observe if the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Repeat with different solvents to find the most suitable one. Ethanol, acetic acid, and DMF are good starting points.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Continue to draw air through the crystals to partially dry them.[7]
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at an appropriate temperature.
-
Visualization of the Recrystallization Workflow
Caption: Recrystallization workflow for purification.
V. Potential Impurities and Their Control
During the synthesis of this compound, several types of impurities may be introduced.[9] Understanding these potential contaminants is crucial for developing an effective purification strategy.
-
Starting Materials: Unreacted starting materials are a common source of impurities.[10]
-
Byproducts: Side reactions can lead to the formation of structurally related impurities.[9]
-
Reagents and Catalysts: Residual reagents, catalysts, or their degradation products may contaminate the final product.[11]
-
Degradation Products: The product may degrade upon prolonged exposure to heat or other harsh conditions.[12]
An effective recrystallization should ideally have a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.
VI. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhaling dust from the solid compound.
-
When heating flammable organic solvents, use a hot plate with a stirrer, never an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
VII. References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from
-
Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents. Retrieved from
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
ResearchGate. (2021, August). Three-component one-pot synthesis of functionalized benzo[4]naphthyridines catalysed by Bronsted bases in protic solvent media. Retrieved from
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
-
Gyan Sanchay. (n.d.). Impurities. Retrieved from
-
Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 11. moravek.com [moravek.com]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions during the bromination of 1,8-naphthyridine scaffolds
This technical guide addresses the specific challenges of brominating 1,8-naphthyridine scaffolds. As electron-deficient heterocycles containing two nitrogen atoms, these substrates resist Electrophilic Aromatic Substitution (EAS) and are prone to non-productive side reactions like N-complexation.
Subject: Troubleshooting Side Reactions & Regioselectivity Control Expertise Level: Senior Chemist / Process Development
The Core Challenge: Reactivity Profiling
The 1,8-naphthyridine ring system is electronically similar to pyridine but doubly deactivated. The nitrogen atoms withdraw electron density, making the ring poor nucleophiles for EAS.
-
C3/C6 Positions: The most favorable sites for EAS (equivalent to the
-position in pyridine), but reactivity is low without activating groups (e.g., -NH₂, -OR). -
C2/C7 Positions: Highly electron-deficient. Resistant to EAS but susceptible to nucleophilic attack or radical functionalization.
-
The "Nitrogen Trap": The lone pairs on N1 and N8 are basic. They react faster with electrophiles (
or ) than the carbon ring does, forming N-bromo complexes that stall the reaction.
Troubleshooting Guides (Q&A Format)
Issue A: "My reaction stalls immediately, and I see a precipitate, but it’s not the product."
Diagnosis: You have likely formed an N-bromo quaternary ammonium complex .
The reaction of 1,8-naphthyridine with
Corrective Protocol:
-
Switch to Acidic Media: Run the reaction in Acetic Acid (AcOH) or HBr/AcOH .
-
Why: Protonating the nitrogens (
) blocks the lone pair from attacking the bromine. While the protonated ring is less reactive to EAS, it prevents the "N-trap" and allows the slower C-bromination to proceed at elevated temperatures.
-
-
Thermal Reversal: If using NBS in neutral solvents (DCM/MeCN), heat the reaction to
. The N-Br bond is often reversible and kinetically labile; heat drives the equilibrium toward the thermodynamically stable C-Br product. -
Use a Lewis Acid Scavenger: Add
or . These bind the nitrogen lone pairs more tightly than bromine, protecting them while activating the NBS.
Issue B: "I am getting a mixture of C3-bromo and C6-bromo products, or poly-bromination."
Diagnosis: Lack of regiocontrol due to symmetric electronic activation or "runaway" reactivity.
Corrective Protocol:
-
For Monoselectivity: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at
to RT.[1] -
For Deactivated Scaffolds: If your scaffold has no activating groups (e.g., parent 1,8-naphthyridine), use Bromine (
) in the presence of NaOAc .-
Why: Sodium acetate acts as a buffer. It prevents the solution from becoming too acidic (which would kill reactivity completely) while neutralizing the HBr byproduct.
-
Issue C: "I need to brominate the side chain (methyl group), but the ring is reacting."
Diagnosis: You are operating under ionic rather than radical conditions.
Corrective Protocol:
-
Solvent Switch: Move from polar solvents (AcOH, MeCN) to non-polar, non-protic solvents like
(classic) or Trifluorotoluene (green alternative). -
Initiator: You must use a radical initiator like AIBN or Benzoyl Peroxide .[2][7][8]
-
Light: Use a tungsten lamp or UV LED to initiate the radical chain.
-
Reagent: Use NBS exclusively.
-
Why: NBS provides a low, steady concentration of
, which favors radical substitution at the benzylic position (Wohl-Ziegler reaction) over ionic ring substitution.
-
Decision Logic & Workflow
The following diagram illustrates the decision process to select the correct reagent system based on your target regiochemistry.
Caption: Decision tree for selecting bromination conditions based on target regiochemistry.
Experimental Data: Reagent Comparison
Use this table to select the starting conditions for your optimization screen.
| Reagent System | Mechanism | Primary Target | Risk Factor | Mitigation |
| Ionic (EAS) | Ring C3/C6 | N-Complexation (Stalling) | Heat to >80°C; add NaOAc buffer. | |
| NBS / MeCN | Ionic (Mild) | Ring C3 (Selective) | Over-bromination | Control temp ( |
| NBS / AIBN | Radical | Side Chain ( | Ring Bromination | Use non-polar solvent; exclude water.[2] |
| Nucleophilic | C2/C7 (via OH/N-Ox) | Hydrolysis of product | Maintain strictly anhydrous conditions. | |
| Ionic (Slow Release) | Ring C3 | Handling toxicity | Solid reagent; easier to weigh than liquid |
Advanced Strategy: The "N-Oxide" Bypass
If direct bromination fails to yield the C2-bromo derivative (a common drug discovery target), you must alter the scaffold's electronics.
Protocol:
-
Oxidation: Treat the 1,8-naphthyridine with mCPBA (DCM, RT) to form the N-oxide . This activates the C2 position toward nucleophilic attack.
-
Bromination/Deoxygenation: Treat the N-oxide with
(Phosphorus oxybromide).
References
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry.[7] IX. Bromination of 1,8-Naphthyridine. The Journal of Organic Chemistry.
- Context: Establishes the foundational difficulty of brominating the parent scaffold and the preference for C3 substitution under forcing conditions.
-
Eissen, M., & Lenoir, D. (2008).[9] Electrophilic Bromination of Alkenes and Aromatics: Environmental Health and Safety. Chemistry - A European Journal.
- Context: Provides green chemistry alternatives and safety profiles for bromin
-
Ghorbani-Vaghei, R., et al. (2005).[6] N-Bromosuccinimide (NBS) Procedures in Organic Synthesis.[2][7][8][10][11] Synthesis.[7][8][9][11][12][13][14][15]
- Context: Details the duality of NBS as both a radical and ionic brominating agent depending on solvent/initi
-
Lowe, P. A. (1995). Physicochemical Properties of 1,8-Naphthyridines. Comprehensive Heterocyclic Chemistry II.
- Context: Authoritative source on the electronic density maps of naphthyridines, explaining the C3 vs C2 reactivity difference.
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. byjus.com [byjus.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. science.nus.edu.sg [science.nus.edu.sg]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Validation & Comparative
Halogen Bioisosterism in 1,8-Naphthyridines: A Comparative Guide to 6-Fluoro vs. 6-Bromo Potency
Executive Summary: The Halogen Switch
In the optimization of 1,8-naphthyridine scaffolds—privileged structures in antimicrobial and anticancer discovery—the choice between 6-fluoro (6-F) and 6-bromo (6-Br) substitution is rarely arbitrary. It is a strategic decision between metabolic stability/permeability (Fluorine) and binding affinity/synthetic utility (Bromine).
While the 6-fluoro motif is the industry standard for DNA gyrase inhibitors (mimicking the C-6 fluorine of quinolones like Ciprofloxacin), recent data suggests that 6-bromo analogues can offer superior potency in specific hydrophobic pockets via halogen bonding, despite their metabolic liabilities. This guide dissects the biological divergence of these two analogues.
Physicochemical Divergence
To understand the biological data, we must first quantify the steric and electronic impact of the substitution at the C-6 position.
Table 1: Comparative Physicochemical Profile
| Feature | 6-Fluoro (6-F) | 6-Bromo (6-Br) | Impact on Potency |
| Van der Waals Radius | 1.47 Å | 1.85 Å | F mimics Hydrogen (1.20 Å) sterically; Br mimics a Methyl group (2.0 Å), potentially causing steric clash or filling hydrophobic pockets. |
| Electronegativity (Pauling) | 3.98 | 2.96 | F strongly withdraws electrons, lowering the pKa of the N1/N8 nitrogens, affecting zwitterionic character. |
| C-X Bond Energy | ~485 kJ/mol | ~280 kJ/mol | F renders the C-6 position metabolically inert (blocking P450 oxidation). Br is a potential metabolic soft spot or synthetic handle. |
| Lipophilicity ( | +0.14 | +0.86 | Br significantly increases logP, improving membrane partitioning but risking solubility issues. |
| Interaction Mode | H-Bond Acceptor | Halogen Bond ( | F accepts H-bonds; Br can donate a "positive cap" ( |
Biological Potency: Antimicrobial Efficacy
The 1,8-naphthyridine scaffold is a bioisostere of the quinolone antibiotics. The primary target is bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
The "Fluoro-Standard" (Gyrase Inhibition)
Historically, the 6-fluoro substituent is non-negotiable for broad-spectrum activity in this class (e.g., Gemifloxacin , Enoxacin ).
-
Mechanism: The high electronegativity of fluorine at C-6 enhances the binding affinity of the 3-carboxylic acid/4-keto pharmacophore to the DNA-Gyrase complex. It also improves cell wall penetration in Gram-negative bacteria.
-
Data Benchmark: In standard MIC assays against E. coli, 6-H or 6-Br analogues of nalidixic acid derivatives often show 10-100x higher MICs (lower potency) compared to their 6-F counterparts.
The "Bromo-Anomaly" (Specific Potency)
Contradicting the general rule, recent SAR studies on 7-substituted-1,8-naphthyridinones have shown cases where Bromine outperforms Fluorine.
-
Case Study: Mohamed et al. (2024) synthesized 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring.[1]
-
Result: The introduction of Bromine at C-6 enhanced antibacterial activity against B. subtilis compared to the fluoro- or unsubstituted analogues.
-
Rationale: The larger Bromine atom likely engaged in a specific halogen-bonding interaction within a hydrophobic pocket of the mutant gyrase enzyme that the smaller Fluorine could not bridge.
Diagram 1: SAR Decision Logic (Antimicrobial)
Caption: Decision matrix for C-6 halogenation based on target mechanism and desired physicochemical outcome.
Cytotoxicity and Metabolic Stability
In oncology applications, the 6-Br derivative often serves as a pro-drug or a more potent cytotoxin due to alkylating potential or lipophilic transport.
-
Metabolic Stability: 6-F blocks metabolic oxidation at the C-6 position. This is critical for systemic drugs to maintain half-life (
). 6-Br derivatives are more susceptible to oxidative dehalogenation or nucleophilic displacement by glutathione, potentially leading to toxicity. -
Cytotoxicity Data: In 3-heterarylcarbonyl-1,8-naphthyridine series, brominated derivatives often show lower
values (higher potency) against solid tumor lines (e.g., HepG2) compared to fluorinated analogs, driven by the increased lipophilicity facilitating entry into the tumor cell.
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Protocol A: Synthesis of 6-Halo-1,8-Naphthyridines (General Approach)
Note: The halogen is typically introduced on the pyridine precursor before ring fusion.
-
Starting Material: 2-amino-5-halopyridine (5-Fluoro or 5-Bromo).
-
Condensation: React with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2h.
-
Cyclization: Heat the resulting enamine in diphenyl ether at 250°C (Gould-Jacobs reaction).
-
Purification: Recrystallize from DMF/Ethanol. Critical: 6-Br derivatives often require higher solvent volumes due to lower solubility.
Protocol B: Comparative MIC Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 6-F vs 6-Br analogues.
-
Preparation: Dissolve compounds in DMSO (Stock: 1 mg/mL). Ensure 6-Br analogue is fully solubilized (sonication may be required).
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64
g/mL to 0.06 g/mL. -
Inoculation: Add
CFU/mL of bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213). -
Controls:
-
Positive: Ciprofloxacin (Fluoro-standard).
-
Negative: DMSO vehicle (max 1% v/v).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity or OD
. The MIC is the lowest concentration with no visible growth.
Diagram 2: MIC Assay Workflow
Caption: Standardized workflow for determining biological potency via MIC.
References
-
Wójcicka, A., & Mączyński, M. (2024).[2] Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.[2]
- Mohamed, N.G., et al. (2024).
-
BenchChem. (2025).[3] A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
- Appelbaum, P.C., & Hunter, P.A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. (Establishes 6-F standard).
Sources
A Researcher's Guide to the Elemental Analysis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid and Its Analogs
Foreword: In the landscape of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly antibacterials.[1][2] The synthesis of novel derivatives, such as 6-Bromo-1,8-naphthyridine-3-carboxylic acid, is a critical step in discovering new drug candidates.[3][4] Verifying the empirical formula of these newly synthesized compounds is a fundamental requirement, for which elemental analysis remains the gold standard. This guide provides an in-depth comparison of theoretical and expected experimental elemental analysis data for the title compound, places it in context with related structures, and details a robust protocol for obtaining reliable data.
Elemental Composition: Theoretical vs. Experimental Data
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm that the synthesized compound has the correct empirical formula. For a pure sample, the experimentally determined percentages should align closely with the theoretically calculated values. Most scientific journals require experimental values to be within ±0.4% of the theoretical values for a compound to be considered pure.[5]
Target Compound: this compound
-
Molecular Formula: C₉H₅BrN₂O₂
-
Molecular Weight: 269.05 g/mol
-
Theoretical Elemental Composition:
-
Carbon (C): 40.18%
-
Hydrogen (H): 1.87%
-
Nitrogen (N): 10.41%
-
While specific experimental data for this compound is not widely published, we can compare its theoretical values with published data for structurally similar 1,8-naphthyridine derivatives to understand typical experimental outcomes.
Comparative Analysis with Published Analogs
The following table compares the theoretical elemental composition of our target compound with the calculated and found values for other 1,8-naphthyridine derivatives reported in the literature. This comparison illustrates the expected level of agreement for this class of compounds.
| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Reference |
| This compound | C₉H₅BrN₂O₂ | Theoretical | 40.18 | 1.87 | 10.41 | - |
| 1-(4-chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₁H₁₅ClN₄O₂ | Calculated | 64.54 | 3.87 | 14.34 | [6] |
| Found | - | - | - | [6] | ||
| 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₉H₁₇N₅ | Calculated | 71.90 | 5.40 | 22.07 | [7] |
| Found | 71.82 | 5.31 | 22.18 | [7] | ||
| 2-(4-(furan-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | C₁₈H₁₅N₅O₂ | Calculated | 62.60 | 4.38 | 20.28 | [8] |
| Found | 62.51 | 4.46 | 20.34 | [8] |
Note: The published data for the comparative compounds did not always include all three elements, but the available data shows the typical close correlation between calculated and found values.
Experimental Protocol: CHN Combustion Analysis
The most common method for determining carbon, hydrogen, and nitrogen content is automated combustion analysis, based on the Dumas method. This protocol outlines the standardized procedure for analyzing a solid, crystalline sample like this compound.
Principle of the Method: A small, precisely weighed amount of the organic sample is combusted in a pure oxygen environment at a high temperature (typically ~900-1000°C). This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). These gases then pass through a reduction chamber containing heated copper, which converts the NOₓ to elemental nitrogen gas (N₂). The resulting mixture of CO₂, H₂O, and N₂ is separated by gas chromatography and quantified using a thermal conductivity detector (TCD).
Step-by-Step Workflow
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents (e.g., under high vacuum for several hours). The presence of water or organic solvents will lead to erroneously high hydrogen and carbon values.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost and no air is trapped inside.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with known C, H, and N percentages. Acetanilide is a common standard due to its high purity and stability.
-
Run the standard multiple times to ensure the instrument's response is linear and reproducible before analyzing unknown samples.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The combustion and reduction processes occur, followed by the separation and detection of the resulting gases.
-
-
Data Processing:
-
The instrument's software calculates the mass of C, H, and N in the sample based on the detector's response and the calibration.
-
These masses are then converted into percentages of the initial sample weight.
-
The results are compared against the theoretical values calculated from the compound's molecular formula.
-
Workflow Diagram
Caption: Workflow for CHN elemental analysis via combustion.
Causality and Trustworthiness in Results
Why this protocol is reliable: The validity of elemental analysis hinges on the purity of the sample and the precision of the instrumentation.
-
Causality in Experimental Choices:
-
Drying the Sample: Residual solvents contain carbon and hydrogen, directly inflating the results for these elements and leading to a rejection of an otherwise pure sample.
-
High-Temperature Combustion: A temperature of ~1000°C ensures the complete and instantaneous decomposition of the thermally stable naphthyridine ring system, preventing the formation of incomplete combustion byproducts that would not be detected correctly.
-
Use of Certified Standards: Calibrating with a standard like acetanilide provides a reliable reference point, correcting for any minor variations in detector sensitivity or gas flow, thereby ensuring the trustworthiness of the data for the unknown sample.
-
-
Interpreting Deviations:
-
A deviation greater than ±0.4% does not always indicate an impure sample. Nitrogen-rich heterocyclic compounds can sometimes be challenging. Potential issues include incomplete combustion or the presence of inorganic impurities that do not combust.
-
If results are outside the acceptable range, it is crucial to re-verify the sample's dryness, re-calibrate the instrument, and re-run the analysis. If the deviation persists, it may point to an incorrect structural assignment or a persistent impurity that requires further purification.
-
Conclusion
Elemental analysis is an indispensable tool for the structural verification of novel compounds like this compound. By adhering to a meticulous experimental protocol, researchers can generate high-quality, trustworthy data to confirm the empirical formula of their synthesized molecules. The comparison with known analogs provides a valuable benchmark for expected results, reinforcing the confidence in the identity and purity of new chemical entities destined for further investigation in drug discovery pipelines.
References
-
Element analysis. Sodium Fusion Method. [Link]
-
Patel, H., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Elemental analysis and melting point data. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Bielenica, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Patel, H., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. [Link]
-
Gudipati, R., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Wikipedia. 1,8-Naphthyridine. [Link]
-
de Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
